molecular formula C27H46N7O17P3S B13847891 2-Ethylbutyryl coenzyme A

2-Ethylbutyryl coenzyme A

Cat. No.: B13847891
M. Wt: 865.7 g/mol
InChI Key: GXMPSIHSDGSWLE-ADUPVSGZSA-N
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Description

2-Ethylbutyryl coenzyme A is a derivative of coenzyme A, a vital cofactor in enzymatic acetyl transfer reactions. This compound plays a significant role in various biochemical processes, particularly in the metabolism of fatty acids and other biochemical pathways. Its molecular formula is C27H46N7O17P3S, and it has a molecular weight of 865.68 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylbutyryl coenzyme A typically involves a chemo-enzymatic approach. One common method includes the acylation of coenzyme A with 2-ethylbutyric acid using acyl-CoA synthetase enzymes . This process can be performed under mild conditions, making it suitable for biological laboratories.

Industrial Production Methods: Industrial production of coenzyme A derivatives, including this compound, often involves microbial fermentation. Specific strains of microorganisms, such as Brevibacterium ammoniagenes, are cultivated in nutrient-rich media to produce coenzyme A in high yields . The harvested cells are then processed to extract and purify the desired coenzyme A derivative.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbutyryl coenzyme A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of this compound to its corresponding enoyl-CoA derivative.

    Reduction: Reduction reactions can convert enoyl-CoA derivatives back to their saturated forms.

    Substitution: Substitution reactions can occur at the acyl group, leading to the formation of different acyl-CoA derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include acyl-CoA dehydrogenases.

    Reduction: Reducing agents such as NADH or FADH2 are typically used.

    Substitution: Enzymatic catalysts like acyltransferases facilitate substitution reactions.

Major Products:

    Oxidation: Enoyl-CoA derivatives.

    Reduction: Saturated acyl-CoA derivatives.

    Substitution: Various acyl-CoA derivatives depending on the substituent introduced.

Scientific Research Applications

2-Ethylbutyryl coenzyme A has numerous applications in scientific research:

    Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of acyl-CoA synthetases and dehydrogenases.

    Biology: The compound is employed in metabolic studies to investigate fatty acid metabolism and energy production pathways.

    Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic interventions.

    Industry: It is used in the production of biochemicals and pharmaceuticals through microbial fermentation processes.

Mechanism of Action

2-Ethylbutyryl coenzyme A exerts its effects by participating in enzymatic acetyl transfer reactions. It acts as a cofactor for various enzymes, facilitating the transfer of acyl groups in metabolic pathways. The molecular targets include acyl-CoA synthetases, dehydrogenases, and transferases. These enzymes catalyze reactions that are crucial for fatty acid metabolism, energy production, and biosynthesis of essential biomolecules .

Comparison with Similar Compounds

  • Butyryl coenzyme A
  • Acetyl coenzyme A
  • Propionyl coenzyme A
  • Malonyl coenzyme A

Comparison: 2-Ethylbutyryl coenzyme A is unique due to its branched-chain structure, which distinguishes it from other acyl-CoA derivatives like butyryl coenzyme A and acetyl coenzyme A. This structural difference influences its reactivity and the specific enzymes it interacts with in metabolic pathways .

Properties

Molecular Formula

C27H46N7O17P3S

Molecular Weight

865.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-ethylbutanethioate

InChI

InChI=1S/C27H46N7O17P3S/c1-5-15(6-2)26(39)55-10-9-29-17(35)7-8-30-24(38)21(37)27(3,4)12-48-54(45,46)51-53(43,44)47-11-16-20(50-52(40,41)42)19(36)25(49-16)34-14-33-18-22(28)31-13-32-23(18)34/h13-16,19-21,25,36-37H,5-12H2,1-4H3,(H,29,35)(H,30,38)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,19?,20?,21+,25-/m1/s1

InChI Key

GXMPSIHSDGSWLE-ADUPVSGZSA-N

Isomeric SMILES

CCC(CC)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCC(CC)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

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